molecular formula C9H11ClF3N3O2 B2627309 (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride CAS No. 2343964-09-8

(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride

Cat. No.: B2627309
CAS No.: 2343964-09-8
M. Wt: 285.65
InChI Key: SVNJSXMKMUWDCS-IFWXDMMISA-N
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Description

“(5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid; hydrochloride” is a chiral bicyclic heterocycle featuring a pyrazolo[4,3-b]pyridine core substituted with a trifluoromethyl group and a carboxylic acid moiety.

Properties

IUPAC Name

(5S,6S)-1-methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2.ClH/c1-15-6-2-4(8(16)17)7(9(10,11)12)14-5(6)3-13-15;/h3-4,7,14H,2H2,1H3,(H,16,17);1H/t4-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNJSXMKMUWDCS-IFWXDMMISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)NC(C(C2)C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=C(C=N1)N[C@@H]([C@H](C2)C(=O)O)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid; hydrochloride is a heterocyclic organic compound that exhibits significant biological activity. Its unique structural features contribute to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anti-cancer treatments. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C11H12F3N3O2HCl\text{C}_{11}\text{H}_{12}\text{F}_3\text{N}_3\text{O}_2\cdot \text{HCl}

This structure includes a trifluoromethyl group which is known to enhance biological activity by increasing lipophilicity and metabolic stability.

1. Anticancer Properties

Research has indicated that compounds containing tetrahydropyrazole moieties exhibit promising anticancer activity. A study focused on similar compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Specifically, the incorporation of trifluoromethyl groups was found to enhance the potency of these compounds against tumor cells by increasing their interaction with biological macromolecules such as DNA and proteins .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies involving the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) indicated that related structures could effectively reduce inflammatory markers in vitro. The mechanism is believed to involve the modulation of prostaglandin synthesis, which plays a crucial role in inflammation .

3. Binding Affinity Studies

Binding affinity studies using bovine serum albumin (BSA) showed that complexes formed with this compound exhibited strong binding characteristics. The binding constants were reported in the range of 10510^5 to 106 L mol110^6\text{ L mol}^{-1}, indicating a high affinity for biological targets . Thermodynamic analysis suggested that the binding processes are spontaneous and driven by enthalpic contributions.

Case Study 1: Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, a series of related tetrahydropyrazole derivatives were synthesized and evaluated for their anticancer activity against breast cancer cell lines. The lead compound demonstrated an IC50 value of 50 nM, significantly lower than standard chemotherapeutics .

Case Study 2: Anti-inflammatory Mechanism

Another investigation examined the anti-inflammatory potential of a derivative containing the same core structure in an animal model of arthritis. Results indicated a reduction in paw swelling and inflammatory cytokine levels when treated with the compound compared to control groups .

Data Table: Biological Activities Summary

Biological ActivityAssay TypeResultReference
AnticancerCell ProliferationIC50 = 50 nM
Anti-inflammatoryIn vivo ModelReduced paw swelling
Binding AffinityBSA Binding StudyKb=105106 L mol1K_b=10^5-10^6\text{ L mol}^{-1}

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound revolve around its inhibitory action on activated coagulation factor X (FXa), making it a candidate for the treatment and prevention of thrombotic diseases. The following sections detail its applications in research and development.

Anticoagulant Activity

Research indicates that (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid; hydrochloride exhibits potent FXa inhibitory effects. This property positions it as a potential therapeutic agent for conditions such as deep vein thrombosis (DVT) and pulmonary embolism (PE) .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes that allow for the introduction of various functional groups. These synthetic pathways can be adapted to create derivatives with enhanced biological activity or improved pharmacokinetic profiles. Notable methods include:

  • Cyanation and Hydrolysis: This process allows for the generation of intermediates that can be further modified into more active forms .
  • Methylation Techniques: The introduction of methyl groups at specific positions has been shown to enhance the compound's efficacy against FXa .

Case Studies

Several studies highlight the effectiveness of this compound in clinical settings:

Case Study 1: Thrombotic Disease Treatment

In a clinical trial assessing the efficacy of FXa inhibitors in patients with DVT, (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid was administered to evaluate its safety and effectiveness. Results demonstrated a significant reduction in thrombus formation compared to placebo controls .

Case Study 2: Comparative Analysis with Other Anticoagulants

A comparative study evaluated the anticoagulant effects of this compound against established anticoagulants such as rivaroxaban and apixaban. The results indicated that while all compounds effectively inhibited FXa activity, (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid exhibited a more favorable safety profile with fewer side effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name & Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound: (5S,6S)-1-Methyl-5-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-b]pyridine-6-carboxylic acid; hydrochloride Pyrazolo[4,3-b]pyridine - Trifluoromethyl (CF₃)
- Carboxylic acid (-COOH)
- Methyl (-CH₃)
Not provided Chiral centers (5S,6S); hydrochloride salt improves solubility.
Compound 16 Tetrahydropyran + triazole - Heptadecafluoroundecanamide
- Acetate esters
Not calculated Highly fluorinated side chain; ester-protected sugars; nucleoside analog.
Eszopiclone (Compound in ) Pyrrolo[3,4-b]pyrazine - 5-Chloro-2-pyridinyl
- Piperazinecarboxylate
388.808 Chlorine substituent; ester linkage; moderate protein binding (52–59%).
Compound in Imidazo[4,5-c]pyridine - Diphenylacetyl
- Dimethylaminophenylmethyl
508.6 High lipophilicity (XLogP3: 4.4); seven rotatable bonds; potential CNS activity.

Key Observations :

  • The target compound’s pyrazolo[4,3-b]pyridine core distinguishes it from pyrrolopyrazine (Eszopiclone) and imidazopyridine derivatives.
  • Trifluoromethyl and carboxylic acid groups in the target compound contrast with the fluorinated acyl chains in Compound 16 and the ester/amide linkages in Eszopiclone.
  • The hydrochloride salt in the target compound may confer superior aqueous solubility compared to neutral analogs like Compound 3, which has high lipophilicity (XLogP3: 4.4) .

Pharmacokinetic and Physicochemical Properties

Property Target Compound Eszopiclone Compound 3
Molecular Weight Not provided 388.808 508.6
Hydrogen Bond Donors 1 (COOH) 1 (ester) 1 (COOH)
Hydrogen Bond Acceptors 4 (COO⁻, N in pyridine) 5 (pyrazine, ester, piperazine) 5 (imidazole, carboxylic acid)
Rotatable Bonds Likely 3–4 6–7 (ester and piperazine) 7
Bioavailability Not available ? Not reported
Protein Binding Not available 52–59% Not reported

Insights :

  • The target compound’s carboxylic acid group and hydrochloride salt may enhance solubility relative to Eszopiclone’s ester-based structure, though its bioavailability remains speculative without experimental data.

Q & A

Q. How can researchers optimize the synthetic yield of this tetrahydropyrazolo-pyridine derivative?

  • Methodological Answer : The synthesis of pyrazolo-pyridine derivatives often employs cyclocondensation reactions between amines and α,β-unsaturated carbonyl compounds. For example, highlights a protocol using ethyl 2-benzoyl-3,3-bis(methylthio)acrylate and substituted pyrazol-5-amine under reflux with trifluoroacetic acid (TFA) catalysis in toluene, yielding 70-80% . Key parameters include:
  • Stoichiometry : Maintain a 1:1 molar ratio of amine to carbonyl precursor to minimize side reactions.
  • Catalyst : TFA (20-30 mol%) enhances protonation and accelerates cyclization.
  • Solvent : Toluene or acetonitrile under reflux (110–120°C) balances reactivity and stability.
    Post-synthesis, purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) is critical to isolate the hydrochloride salt .

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer : Confirm the (5S,6S) configuration using:
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify diastereotopic protons and carbons in the tetrahydropyridine ring. For instance, used 13C^{13}\text{C} NMR to resolve chemical shifts for carbons adjacent to chiral centers (e.g., C5 at δ 52–55 ppm, C6 at δ 45–48 ppm) .
  • Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers. Retention time differences >2 min confirm stereochemical purity .
  • X-ray crystallography : If single crystals are obtainable, this provides definitive proof of absolute configuration .

Advanced Research Questions

Q. How can researchers address discrepancies in reported spectral data for this compound across studies?

  • Methodological Answer : Contradictions in NMR or IR data often arise from variations in solvent, temperature, or salt form. To resolve discrepancies:
  • Standardize conditions : Acquire spectra in deuterated DMSO or CDCl3 at 25°C for consistency.
  • Validate with multiple techniques : Cross-reference NMR with IR (e.g., used IR to confirm carbonyl stretches at 1680–1720 cm1^{-1}) and high-resolution mass spectrometry (HRMS) .
  • Compare with computational data : Density Functional Theory (DFT)-predicted NMR shifts (e.g., using Gaussian09) can validate experimental results .

Q. What strategies ensure the stability of the hydrochloride salt during long-term storage?

  • Methodological Answer : Stability is influenced by hygroscopicity and thermal sensitivity. Based on and :
  • Storage : Keep at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel).
  • Periodic analysis : Monitor purity via HPLC every 6 months. A >5% increase in impurity peaks (e.g., free carboxylic acid at Rt 3.2 min) indicates degradation .
  • Lyophilization : For aqueous solutions, lyophilize and store as a powder to prevent hydrolysis .

Q. How can enantiomeric purity be maintained during scale-up synthesis?

  • Methodological Answer : Chiral degradation or racemization may occur under harsh conditions. Mitigation strategies include:
  • Low-temperature reactions : Perform key steps (e.g., cyclization) at 0–5°C to preserve stereochemistry .
  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to enhance enantioselectivity .
  • In-line monitoring : Employ circular dichroism (CD) spectroscopy during synthesis to detect early-stage racemization .

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